molecular formula C15H12N2O B1271444 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 300708-60-5

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1271444
M. Wt: 236.27 g/mol
InChI Key: KWLLHQOGNBYLDD-UHFFFAOYSA-N
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Description

“7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C15H12N2O . It has a molecular weight of 236.269 Da . The compound is typically stored in a dry, room temperature environment .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . Another method involves the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes .


Molecular Structure Analysis

The InChI code for “7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is 1S/C15H12N2O/c1-11-7-8-16-10-13(15(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 .


Chemical Reactions Analysis

The reactions involving “7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” were monitored by thin layer chromatography (TLC) using silica gel GF254 . The formation of hydrogen adduct during the ionization in the mass spectroscopy comprised the synthesis of compounds .

Scientific Research Applications

Fluorescent Molecular Rotors

Research on derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde has led to the development of fluorescent molecular rotors (FMRs). These FMRs demonstrate potential in viscosity sensing due to their ability to show significant changes in emission intensity in viscous environments. This property is crucial for applications in biological and chemical sensing technologies (Jadhav & Sekar, 2017).

Catalytic Activity

Imidazolo[1,2-a]pyridine derivatives, including those similar to 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, have been shown to act as effective catalysts in oxidation reactions. They demonstrate significant efficacy in the oxidation of catechol to o-quinone, suggesting their potential use in chemical synthesis and industrial applications (Saddik et al., 2012).

Antiproliferative Properties

Certain selenylated imidazo[1,2-a]pyridines, structurally related to the mentioned compound, have been identified for their cytotoxicity against breast cancer cells. These compounds show promise as potential antiproliferative agents for breast cancer chemotherapy, highlighting the broader implications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Almeida et al., 2018).

Corrosion Inhibition

Studies have also focused on the use of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives as corrosion inhibitors. These compounds have shown efficacy in protecting metals like carbon steel in acidic environments, indicating their potential utility in industrial maintenance and protection (Ech-chihbi et al., 2017).

Safety And Hazards

The safety information for “7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” indicates that it has a GHS07 pictogram, which represents a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLLHQOGNBYLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374979
Record name 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

300708-60-5
Record name 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300708-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Li, S Wang, J Zang, M Liu, G Jiang, F Ji - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cyanation and formylation of imidazo[1,2-a]pyridines were developed under copper-mediated oxidative conditions using ammonium iodide and DMF as a nontoxic combined cyano-…
Number of citations: 17 pubs.rsc.org
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com
G Kibriya, AK Bagdi, A Hajra - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A metal-free visible light induced C-3 formylation of imidazo[1,2-a]pyridine has been developed using tetramethylethylenediamine (TMEDA) as a one carbon source. An array of 3-…
Number of citations: 51 pubs.rsc.org

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